
Phosphoric acid, diethyl 1-naphthalenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoric acid, diethyl 1-naphthalenyl ester is an organic compound with the molecular formula C14H17O4P It is a derivative of phosphoric acid where the hydrogen atoms are replaced by diethyl and 1-naphthalenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphoric acid, diethyl 1-naphthalenyl ester can be synthesized through the esterification of phosphoric acid with diethyl 1-naphthalenyl alcohol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions with an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The use of continuous flow reactors and automated control systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphoric acid, diethyl 1-naphthalenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the ester into its corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: Diethyl 1-naphthalenyl alcohol.
Substitution: Various substituted phosphoric acid esters.
Applications De Recherche Scientifique
Phosphoric acid, diethyl 1-naphthalenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of phosphoric acid, diethyl 1-naphthalenyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release phosphoric acid, which can then participate in various biochemical pathways. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Phosphoric acid, diethyl 1-naphthalenyl ester can be compared with other similar compounds such as:
Phosphoric acid, diethyl phenyl ester: Similar ester structure but with a phenyl group instead of a naphthalenyl group.
Phosphoric acid, diethyl 2-naphthalenyl ester: Similar structure but with the ester group attached to the 2-position of the naphthalene ring.
Phosphoric acid, dimethyl 1-naphthalenyl ester: Similar structure but with methyl groups instead of ethyl groups.
The uniqueness of this compound lies in its specific ester configuration and the presence of the 1-naphthalenyl group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
33650-14-5 |
|---|---|
Formule moléculaire |
C14H17O4P |
Poids moléculaire |
280.26 g/mol |
Nom IUPAC |
diethyl naphthalen-1-yl phosphate |
InChI |
InChI=1S/C14H17O4P/c1-3-16-19(15,17-4-2)18-14-11-7-9-12-8-5-6-10-13(12)14/h5-11H,3-4H2,1-2H3 |
Clé InChI |
GTLTVBNVOHZJHA-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(OCC)OC1=CC=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


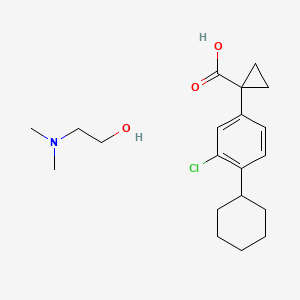
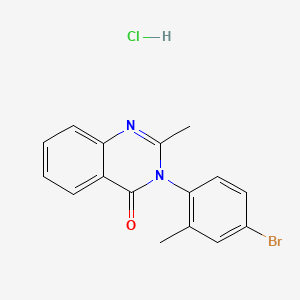
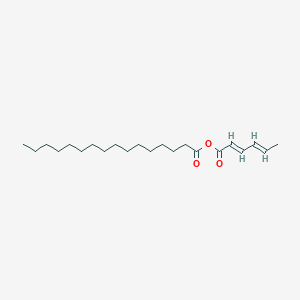
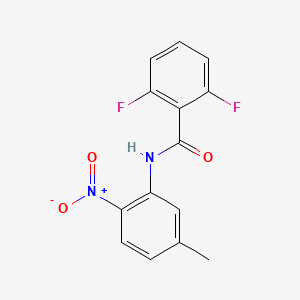
![3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-4-methyl-5-[(2-methyl-4-nitrophenyl)azo]-2-oxo-](/img/structure/B15343243.png)
![[[5-(Acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-ethoxyphenyl]imino]diethylene dibutyrate](/img/structure/B15343248.png)
![6-Methyl-8-methylsulfonylimidazo[1,2-a]pyrazine](/img/structure/B15343257.png)
![N-[(1R)-1-(2H-1,3-Benzodioxol-5-yl)butyl]acetamide](/img/structure/B15343265.png)
![3'-O-[(Dimethoxytrityl)propyl][3-hydroxypropyl]disulfide](/img/structure/B15343271.png)
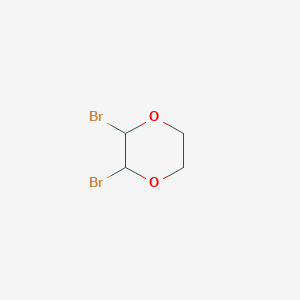
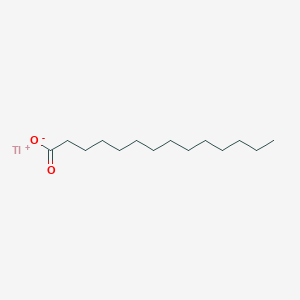
![N-[4-(7-aminoquinolin-2-yl)phenyl]methanesulfonamide](/img/structure/B15343283.png)
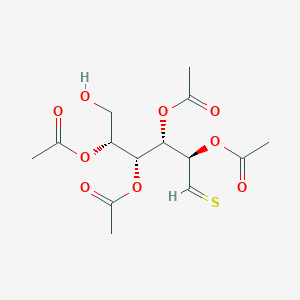
![Diethyl 2,2'-[methylenebis(4,1-phenyleneimino)]bis[2-oxoacetate]](/img/structure/B15343305.png)
